molecular formula C15H11NO3 B13829764 2,4-Oxazolidinedione, 5,5-diphenyl- CAS No. 4171-11-3

2,4-Oxazolidinedione, 5,5-diphenyl-

Cat. No.: B13829764
CAS No.: 4171-11-3
M. Wt: 253.25 g/mol
InChI Key: XDOFCEHAMICSIZ-UHFFFAOYSA-N
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Description

5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its oxazolidine ring structure, which is substituted with two phenyl groups at the 5-position. The presence of the oxazolidine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione typically involves the reaction of benzil with urea or thiourea in the presence of a base such as potassium hydroxide (KOH). The reaction is often carried out in a solvent like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione can be enhanced using ultrasound-assisted synthesis. This method involves the use of ultrasonic irradiation to accelerate the reaction between benzil and urea or thiourea, resulting in higher yields and shorter reaction times. The use of green solvents and catalysts further improves the efficiency and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield hydantoin derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Hydantoin derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as voltage-gated sodium channels. By inhibiting these channels, the compound can modulate neuronal activity and prevent the propagation of seizures. This mechanism is similar to that of phenytoin, a well-known anticonvulsant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione stands out due to its unique combination of chemical stability, biological activity, and versatility in synthetic applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

CAS No.

4171-11-3

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5,5-diphenyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C15H11NO3/c17-13-15(19-14(18)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17,18)

InChI Key

XDOFCEHAMICSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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